methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate
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Overview
Description
Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoyl group substituted with chlorine and fluorine atoms, attached to an oxolane ring with a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-4-fluorobenzoyl chloride.
Formation of Oxolane Ring: The benzoyl chloride is then reacted with an oxolane derivative under controlled conditions to form the oxolane ring.
Esterification: The final step involves the esterification of the oxolane ring with methanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Hydrolysis: Formation of 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-difluorobenzoate: Similar in structure but with fluorine atoms instead of chlorine.
Methyl 3,4-difluorobenzoate: Another fluorinated benzoyl derivative with different substitution patterns.
3,5-dichloro-4-fluorobenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate is unique due to its specific combination of chlorine and fluorine substitutions on the benzoyl group, coupled with the oxolane ring and ester functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2763751-19-3 |
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Molecular Formula |
C13H11Cl2FO4 |
Molecular Weight |
321.1 |
Purity |
95 |
Origin of Product |
United States |
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